molecular formula C9H11NO2 B13961555 4-Methoxy-2-((methylimino)methyl)phenol

4-Methoxy-2-((methylimino)methyl)phenol

Cat. No.: B13961555
M. Wt: 165.19 g/mol
InChI Key: HYXJNHGBERHLLA-UHFFFAOYSA-N
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Description

Phenol, 4-methoxy-2-[(E)-(methylimino)methyl]- is an organic compound with a complex structure that includes a phenol group, a methoxy group, and an imine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 4-methoxy-2-[(E)-(methylimino)methyl]- typically involves the reaction of 4-methoxyphenol with a suitable aldehyde or ketone in the presence of a catalyst to form the imine group. Commonly used catalysts include acids or bases that facilitate the nucleophilic addition of the amine to the carbonyl compound.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Phenol, 4-methoxy-2-[(E)-(methylimino)methyl]- undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products:

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Various substituted phenols

Scientific Research Applications

Phenol, 4-methoxy-2-[(E)-(methylimino)methyl]- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Phenol, 4-methoxy-2-[(E)-(methylimino)methyl]- involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the imine group can participate in nucleophilic addition reactions. These interactions can affect cellular processes and pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Phenol, 4-methoxy-2-[(E)-(methylimino)methyl]- can be compared with similar compounds such as:

  • Phenol, 4-ethyl-2-methoxy-
  • Phenol, 2-methoxy-4-(methoxymethyl)-
  • Phenol, 4-(ethoxymethyl)-

Uniqueness: The presence of the imine group in Phenol, 4-methoxy-2-[(E)-(methylimino)methyl]- distinguishes it from other similar compounds. This functional group imparts unique reactivity and potential biological activities that are not observed in its analogs.

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

4-methoxy-2-(methyliminomethyl)phenol

InChI

InChI=1S/C9H11NO2/c1-10-6-7-5-8(12-2)3-4-9(7)11/h3-6,11H,1-2H3

InChI Key

HYXJNHGBERHLLA-UHFFFAOYSA-N

Canonical SMILES

CN=CC1=C(C=CC(=C1)OC)O

Origin of Product

United States

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